AEG40826 - 1107664-44-7

AEG40826

Catalog Number: EVT-287607
CAS Number: 1107664-44-7
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AEG40826 (HGS1029) is the hydrochloride salt of a small-molecule inhibitor of IAP (Inhibitor of Apoptosis Protein) family proteins with potential antineoplastic activity. IAP inhibitor HGS1029 selectively inhibits the biological activity of IAP proteins, which may restore apoptotic signaling pathways; this agent may work synergistically with cytotoxic drugs to overcome tumor cell resistance to apoptosis. IAPs are overexpressed by many cancer cell types, suppressing apoptosis by binding and inhibiting active caspases-3, -7 and -9 via their BIR (baculoviral lAP repeat) domains.
Source and Classification

AEG40826 was developed as part of ongoing research into the mechanisms of apoptosis and cancer therapy. It has been classified as a bivalent SMAC mimetic, which means it contains two binding motifs that interact with multiple inhibitor of apoptosis proteins simultaneously. This classification places it alongside other compounds like birinapant and HGS1029, which are also undergoing clinical evaluation for their efficacy in cancer therapy .

Synthesis Analysis

Methods and Technical Details

The synthesis of AEG40826 involves several chemical reactions that create its complex molecular structure. The compound is synthesized through a series of steps that typically include:

  1. Starting Materials: The synthesis begins with specific amino acids and other organic compounds that serve as building blocks.
  2. Peptide Coupling: Various peptide coupling techniques are used to link these building blocks together, often utilizing coupling reagents to facilitate the formation of peptide bonds.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography to ensure high purity levels, often exceeding 95% .
Molecular Structure Analysis

Structure and Data

AEG40826 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula and key structural features include:

  • Molecular Formula: C27_{27}H38_{38}N6_{6}O5_{5}F2_{2}
  • Molecular Weight: Approximately 540.63 g/mol
  • Structural Features: The compound contains multiple rings and functional groups designed for specific interactions with target proteins involved in apoptosis regulation.

The detailed structural data can be visualized using molecular modeling software, which allows researchers to predict how AEG40826 interacts with its biological targets at the molecular level .

Chemical Reactions Analysis

Reactions and Technical Details

AEG40826 primarily functions through its interactions with inhibitor of apoptosis proteins, leading to a series of biochemical reactions:

  1. Binding Mechanism: AEG40826 binds to the BIR (baculoviral IAP repeat) domains of inhibitor of apoptosis proteins, leading to conformational changes that promote their degradation.
  2. Caspase Activation: By inhibiting these proteins, AEG40826 facilitates the activation of caspases, which are crucial for executing apoptosis.
  3. Cell Death Induction: The net effect is an increase in apoptotic signaling pathways, leading to enhanced cell death in cancer cells.

These reactions highlight the compound's role as an apoptosis inducer and its therapeutic potential in cancer treatment .

Mechanism of Action

Process and Data

The mechanism by which AEG40826 induces apoptosis involves several key processes:

Research indicates that AEG40826 effectively activates apoptotic pathways even in cells that express high levels of inhibitor of apoptosis proteins .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AEG40826 exhibits several important physical and chemical properties:

  • Solubility: The compound's solubility profile is crucial for its bioavailability; it is typically soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Stability studies indicate that AEG40826 maintains its integrity under physiological conditions for extended periods, making it suitable for therapeutic applications.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a predictable range for similar compounds.

These properties are essential for determining the formulation strategies for clinical use .

Applications

Scientific Uses

AEG40826 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: As a bivalent SMAC mimetic, AEG40826 is being investigated for its ability to treat various cancers by promoting tumor cell death through enhanced apoptotic signaling.
  2. Combination Therapies: It may be used in combination with other chemotherapeutic agents to overcome resistance mechanisms commonly seen in cancer therapy.
  3. Research Tool: Beyond therapeutic applications, AEG40826 serves as a valuable tool for studying apoptotic pathways and the role of inhibitor of apoptosis proteins in cellular processes.

The ongoing research into AEG40826 continues to reveal its potential as an effective agent against malignancies resistant to standard treatments .

Introduction to Apoptosis Modulation in Oncology

Apoptosis, or programmed cell death, is a critical defense mechanism against oncogenesis. Dysregulation of apoptotic pathways enables cancer cells to evade elimination, contributing to tumor progression and therapeutic resistance. The Inhibitor of Apoptosis Proteins (IAPs) family functions as central suppressors of caspase activation, with frequent overexpression documented in diverse malignancies. Targeting IAPs with small-molecule antagonists like AEG40826 represents a paradigm shift in cancer therapy, aiming to restore endogenous cell death mechanisms.

Mechanistic Foundations of Programmed Cell Death

Apoptotic Signaling Cascades

Apoptosis proceeds via two primary pathways:

  • Extrinsic Pathway: Initiated by death receptors (e.g., TNFR1, Fas). Ligand binding recruits FADD (Fas-associated death domain) and procaspase-8 to form the Death-Inducing Signaling Complex (DISC), activating caspase-8 and downstream effector caspases-3/7 [2] [7].
  • Intrinsic Pathway: Triggered by cellular stress (e.g., DNA damage). Mitochondrial outer membrane permeabilization releases cytochrome c and SMAC/DIABLO, promoting apoptosome assembly and caspase-9 activation [3] [7].

Caspase Regulation and IAP Inhibition

Executioner caspases-3/7 are directly suppressed by X-linked IAP (XIAP) through BIR2 domain binding, while initiator caspase-9 is inhibited via BIR3 domains [3] [6]. Endogenous SMAC neutralizes IAPs by competitively occupying BIR domains, liberating caspases to execute apoptosis.

Non-Canonical Cell Death Modulation

IAPs additionally regulate necroptosis and NF-κB signaling:

  • cIAP1/2 ubiquitinate RIP1 kinase, activating pro-survival NF-κB pathways [2] [6].
  • IAP depletion enables RIP1/RIP3/MLKL complex formation, triggering inflammatory cell death [2].

Table 1: Core Components of Apoptotic Pathways

ComponentFunctionRegulator
Caspase-8Initiator caspase (extrinsic pathway)c-FLIP
Caspase-9Initiator caspase (intrinsic pathway)XIAP, SMAC
Caspase-3/7Executioner caspasesXIAP, cIAP1/2
SMAC/DIABLOEndogenous IAP antagonistIAP BIR domains
RIP1Nexus of NF-κB activation/necroptosiscIAP1/2 ubiquitination

Inhibitor of Apoptosis Proteins (IAPs): Structural and Functional Taxonomy

Domain Architecture

IAPs share conserved structural motifs:

  • Baculovirus IAP Repeat (BIR) Domains: Zinc-finger motifs mediating protein interactions. XIAP contains three BIRs (BIR1-BIR3), with BIR2-3 directly inhibiting caspases [3] [6].
  • RING Domain: Confers E3 ubiquitin ligase activity (e.g., cIAP1/2-mediated RIP1 ubiquitination) [6].
  • CARD Domain: Present in cIAP1/2, modulates RING domain autoinhibition [3].

Functional Classification of Human IAPs

Table 2: Human IAP Family Members and Functions

IAP ProteinGeneKey DomainsPrimary Functions
XIAPBIRC4BIR1-3, RINGDirect caspase-3/7/9 inhibition; Ubiquitinates caspases
cIAP1BIRC2BIR1-3, CARD, RINGRIP1 ubiquitination (NF-κB activation); Indirect caspase suppression
cIAP2BIRC3BIR1-3, CARD, RINGRedundant with cIAP1; Amplified in HNSCC
SurvivinBIRC5Single BIRMitotic regulation; Caspase-9 inhibition via HBXIP co-factor
ML-IAPBIRC7BIR, RINGOverexpressed in melanoma; Binds SMAC
NAIPBIRC1BIR, NODBacterial sensor; Inhibits caspase-9

SMAC Mimetics as IAP Antagonists

SMAC mimetics like AEG40826 are bivalent molecules mimicking the AVPI tetrapeptide of SMAC. They exhibit dual mechanisms:

  • Competitive Displacement: Bind BIR3 domains of XIAP, releasing caspase-9 [1] [8].
  • Induced Degradation: Trigger auto-ubiquitination and proteasomal decay of cIAP1/2 [2] [3].This promotes TNFα-mediated apoptosis via death receptor potentiation and blocks pro-survival NF-κB signaling.

Pathophysiological Implications of IAP Dysregulation in Malignancies

Genomic Alterations Driving IAP Overexpression

  • Amplifications: BIRC2/3 (cIAP1/2) are amplified in 30–40% of head and neck squamous cell carcinomas (HNSCC), correlating with poor survival [2] [6].
  • Transcriptional Upregulation: Survivin (BIRC5) is overexpressed in >90% of solid tumors due to promoter hypomethylation [6].
  • Post-Translational Stabilization: XIAP escapes MDM2-mediated degradation in leukemia, enhancing apoptosis resistance [3].

Functional Consequences in Tumor Biology

IAP dysregulation contributes to multiple oncogenic processes:

  • Apoptosis Evasion: XIAP overexpression in AML blunts chemotherapy-induced caspase activation [6].
  • Metastatic Progression: cIAP1 stabilizes c-Myc via MAD1 ubiquitination, driving invasion [6].
  • Treatment Resistance: Survivin confers radioresistance by protecting mitotic spindle integrity [6].

AEG40826 in Preclinical Oncology Models

  • Single-Agent Activity: Induces cIAP1 degradation and caspase-3/7 activation in HNSCC lines with BIRC3 amplification [2].
  • Synergistic Combinations:
  • TNFα Potentiation: Depletion of cIAP1/2 enables TNFα-mediated RIP1/FADD/caspase-8 complex assembly [2] [3].
  • Chemosensitization: Enhances gemcitabine efficacy in pancreatic cancer by suppressing NF-κB-dependent survival genes [3].

Table 3: IAP-Targeting Compounds in Development

CompoundTarget SpecificityDevelopment StatusKey Tumor Models
AEG40826Pan-IAP (XIAP, cIAP1/2)PreclinicalHNSCC, pancreatic cancer
LCL161cIAP1/2Phase IIBreast cancer, myeloma
BirinapantcIAP1/2 > XIAPPhase IIColorectal cancer, AML
ASTX660XIAP/cIAP1Phase I/IILymphoma, solid tumors

Concluding Remarks

AEG40826 exemplifies the translational potential of targeted apoptosis restoration in IAP-dysregulated cancers. By precisely neutralizing BIR domain-mediated caspase suppression and exploiting TNFα sensitization, it addresses core mechanisms of treatment resistance. Future research should delineate biomarkers of response (e.g., BIRC3 amplification, TNFα expression) and optimize combinatorial regimens. The ongoing evolution of SMAC mimetics underscores apoptosis modulation as a cornerstone of next-generation oncology therapeutics.

Properties

CAS Number

1107664-44-7

Product Name

AEG40826

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

HGS1029; HGS-1029; HGS 1029; AEG40826; AEG-40826; AEG 40826; AEG408262 HCl.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.